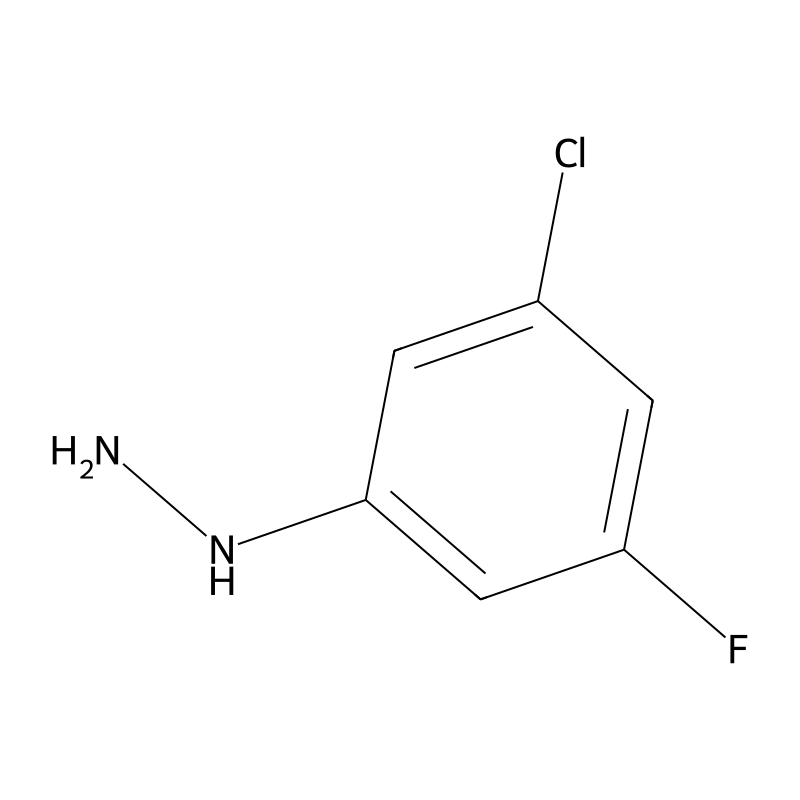(3-Chloro-5-fluorophenyl)hydrazine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
(3-Chloro-5-fluorophenyl)hydrazine is an organic compound characterized by the presence of a hydrazine functional group attached to a chlorinated and fluorinated aromatic ring. Its molecular formula is , and it has a molecular weight of approximately 160.58 g/mol. This compound is notable for its unique combination of halogen substituents, which can significantly influence its chemical reactivity and biological activity.
- Condensation Reactions: It can react with carbonyl compounds to form hydrazones.
- Reduction Reactions: Under certain conditions, it can be reduced to corresponding amines.
- Substitution Reactions: The chlorine and fluorine atoms can be replaced by nucleophiles or other electrophiles, depending on the reaction conditions.
The compound's reactivity is influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, which can stabilize certain intermediates during reactions.
Research indicates that (3-Chloro-5-fluorophenyl)hydrazine exhibits notable biological activities, particularly in medicinal chemistry. It has been studied for its potential as an antibacterial and antifungal agent. The presence of halogens often enhances the biological activity of compounds by improving their lipophilicity and ability to penetrate biological membranes.
The synthesis of (3-Chloro-5-fluorophenyl)hydrazine typically involves several steps:
- Starting Material: The synthesis begins with 3-chloroaniline as the primary raw material.
- Diazotization: The aniline derivative undergoes diazotization using sodium nitrite in acidic conditions.
- Reduction: Following diazotization, a reduction step is performed using sodium pyrosulfite or similar reducing agents under controlled temperature and pH conditions.
- Purification: The final product is purified through crystallization or other methods to achieve high purity levels.
These methods are designed to optimize yield and purity while minimizing production costs .
(3-Chloro-5-fluorophenyl)hydrazine finds applications in various fields:
- Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting infectious diseases.
- Agricultural Chemicals: The compound may also be used in the formulation of agrochemicals due to its biological activity.
- Research: It is utilized in chemical research for developing new compounds with enhanced properties.
Interaction studies involving (3-Chloro-5-fluorophenyl)hydrazine focus on its reactivity with various biological targets. These studies often assess:
- Enzyme Inhibition: Investigating how the compound inhibits specific enzymes related to bacterial or fungal growth.
- Binding Affinity: Assessing how well it binds to target proteins or receptors within biological systems.
- Toxicity Profiling: Evaluating the safety profile and potential side effects when interacting with living organisms.
Such studies are crucial for understanding the compound's potential therapeutic applications and safety.
Several compounds share structural similarities with (3-Chloro-5-fluorophenyl)hydrazine. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| (2-Chloro-5-fluorophenyl)hydrazine | 502496-25-5 | Different position of chlorine and fluorine |
| (4-Chloro-2-fluorophenyl)hydrazine | 64172-78-7 | Altered halogen positioning |
| (3-Chloro-2-fluorophenyl)hydrazine | 517920-75-1 | Variation in halogen placement |
| (2-Chloro-4-fluorophenyl)hydrazine | 497959-29-2 | Different arrangement of substituents |
| (3-Chloro-4-fluorophenyl)hydrazine | 84282-78-0 | Similar halogen types but different positions |
Uniqueness
The uniqueness of (3-Chloro-5-fluorophenyl)hydrazine lies in its specific combination of a chlorine atom at the meta position and a fluorine atom at the para position relative to the hydrazine group. This configuration can lead to distinct chemical properties and biological activities compared to its analogs, making it a subject of interest in medicinal chemistry and synthetic applications.








